molecular formula C9H11BO2 B15318895 (1-Phenylcyclopropyl)boronic acid

(1-Phenylcyclopropyl)boronic acid

Cat. No.: B15318895
M. Wt: 162.00 g/mol
InChI Key: JWNPKUFYZNYIFS-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)boronic acid is a boronic acid derivative supplied For Research Use Only. Boronic acids are mild Lewis acids known for their stability and utility in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . Structurally related cyclopropyl-containing boronic acids, such as (2-Cyclopropylphenyl)boronic acid, require cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability . A significant application for boronic acids in modern synthetic chemistry is intermolecular reductive cross-coupling. This method, which can be catalyzed by main-group organophosphorus catalysts, enables the formation of C–N bonds between nitroarenes and boronic acids, providing a complementary route to valuable (hetero)arylamines without the use of transition metals . Furthermore, simple phenylboronic acid and benzoxaborole derivatives have demonstrated promising, highly active antiproliferative potential in diverse cancer cell lines in vitro, indicating their relevance in experimental oncology as cell cycle-specific inducers of apoptosis . Researchers value this compound for its role in building complex molecular architectures, particularly for incorporating the strained, three-membered cyclopropyl ring and the phenyl moiety into target molecules, which is valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11BO2

Molecular Weight

162.00 g/mol

IUPAC Name

(1-phenylcyclopropyl)boronic acid

InChI

InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2

InChI Key

JWNPKUFYZNYIFS-UHFFFAOYSA-N

Canonical SMILES

B(C1(CC1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Phenylcyclopropyl Boronic Acid and Analogs

Carbon-Carbon Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting organoboronic acids with organic halides or triflates in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the resulting organopalladium(II) species with a boronate (formed from the boronic acid and base), and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

(1-Phenylcyclopropyl)boronic acid and its analogs are effective coupling partners in Suzuki-Miyaura reactions, enabling the introduction of the phenylcyclopropyl motif into various organic molecules. The reaction tolerates a wide range of functional groups on both the boronic acid and the coupling partner. nih.govacs.org For instance, the palladium-catalyzed Suzuki-type cross-coupling of iodocyclopropanes with boronic acids has been demonstrated as a viable method for synthesizing trans-1,2-dicyclopropyl alkenes. acs.org The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and scope. acs.orgnih.govarkat-usa.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) complex.
Transmetalation The organic group from the boronic acid (in the form of a boronate, [R'-B(OH)3]-) is transferred to the Pd(II) complex, replacing the halide.
Reductive Elimination The two organic groups on the Pd(II) complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

This table provides a generalized overview of the Suzuki-Miyaura reaction mechanism.

Other Metal-Mediated Cross-Coupling Reactions (e.g., Liebeskind-Srogl Coupling, Stille Coupling)

Beyond the Suzuki-Miyaura reaction, this compound and its analogs can participate in other metal-mediated cross-coupling reactions.

The Liebeskind-Srogl coupling offers a unique method for carbon-carbon bond formation by coupling thioesters with boronic acids. wikipedia.orgnih.gov This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgnih.govrsc.org It provides a valuable alternative to traditional methods, particularly in cases where other functional groups might not be tolerated. nih.gov The reaction has been successfully applied in the synthesis of complex natural products. wikipedia.org

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organostannanes and organic halides or triflates. organic-chemistry.org While boronic acids are characteristic of the Suzuki coupling, the underlying principles of transmetalation and reductive elimination are similar. organic-chemistry.org The primary drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura, Liebeskind-Srogl, and Stille Couplings

ReactionOrganometallic ReagentElectrophileCatalyst SystemKey Features
Suzuki-Miyaura Boronic acid/esterOrganic halide/triflatePd(0) catalyst, BaseGenerally low toxicity, broad functional group tolerance. libretexts.orgnih.gov
Liebeskind-Srogl Boronic acidThioesterPd(0) catalyst, Stoichiometric Cu(I) saltOccurs under neutral conditions, useful for sensitive substrates. wikipedia.orgnih.gov
Stille OrganostannaneOrganic halide/triflatePd(0) catalystVersatile, but organotin reagents are toxic. organic-chemistry.org

This table summarizes the key components and characteristics of these important cross-coupling reactions.

Multicomponent Reactions Involving Boronic Acids (e.g., Petasis Reaction)

The Petasis reaction , also known as the Petasis borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to create molecular complexity in a single step and its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions, sometimes without the need for a catalyst, and is applicable to the synthesis of diverse structures, including unnatural α-amino acids. organic-chemistry.orgnih.gov The mechanism is thought to involve the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group of the boronic acid. organic-chemistry.org

Carbon-Heteroatom Bond Forming Reactions

Copper-Promoted C-N and C-O Cross-Coupling (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction provides a valuable method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This reaction involves the cross-coupling of a boronic acid with an amine or an alcohol, respectively, and is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297). organic-chemistry.orgnrochemistry.com A key advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air at room temperature, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination under certain conditions. organic-chemistry.orgwikipedia.org The reaction scope is broad, encompassing phenols, anilines, amides, and other N-H and O-H containing compounds. organic-chemistry.orgnrochemistry.com The proposed mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired product and a copper(I) species. wikipedia.orgnrochemistry.com The copper(I) is then reoxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.orgnrochemistry.com

Additions and Rearrangements

This compound and related cyclopropylboronic acids can undergo addition and rearrangement reactions under specific conditions. One notable transformation is protodeboronation , which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. Studies have shown that the rate of protodeboronation for cyclopropylboronic acids is generally very slow, indicating their relative stability under many conditions. acs.orgnih.gov

Furthermore, the cyclopropyl (B3062369) group itself can be involved in palladium-catalyzed reactions that lead to additions or rearrangements. For example, palladium-catalyzed C-H bond functionalization of cyclopropanes has been reported, which represents a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from the C-H bonds of the cyclopropane (B1198618) ring. sigmaaldrich.com

Catalytic Applications of Boronic Acids

Beyond their role as reagents in stoichiometric transformations, boronic acids have emerged as powerful catalysts in their own right. This field, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate various functional groups.

Boronic acid catalysis relies on the ability of the boron atom to act as a Lewis acid, forming reversible covalent bonds with hydroxyl groups. This interaction can lead to either electrophilic or nucleophilic activation of the substrate. The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the reactivity of the substrate towards a subsequent transformation. A key advantage of BAC is the use of environmentally benign and readily available catalysts under mild reaction conditions.

A significant application of boronic acid catalysis is the activation of hydroxyl groups in alcohols and carboxylic acids. Boronic acids can condense with alcohols to form boronate esters, which can then facilitate dehydrative reactions to form carbocation intermediates. These intermediates can be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. This approach provides a more sustainable alternative to traditional methods that require the conversion of alcohols to more reactive leaving groups. The activation can proceed through different modes, including Brønsted acid and hydrogen-bond donor catalysis.

Boronic acids are effective catalysts for the direct formation of amides from carboxylic acids and amines. The boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. This method avoids the need for stoichiometric activating agents and often proceeds under azeotropic reflux conditions to remove water.

In the realm of cycloaddition reactions, boronic acid catalysis has been successfully applied to activate unsaturated carboxylic acids. By forming a monoacylated hemiboronic ester intermediate, the boronic acid catalyst lowers the LUMO of the dienophile, thereby accelerating the reaction and improving product yields and regioselectivities in dipolar [3+2] cycloadditions. This strategy has been used to synthesize various heterocyclic compounds. Lewis acids, including boronic acids, can also catalyze Diels-Alder reactions by binding to the dienophile and lowering the energy of its LUMO.

Nucleophilic Activation of Diols and Saccharides

Boronic acids are recognized for their capacity to reversibly form covalent bonds with 1,2- and 1,3-diols, a fundamental interaction for applications ranging from saccharide sensing to dynamic materials. nih.govmsu.edu This interaction can be harnessed to activate the diol moiety, rendering it more nucleophilic.

The mechanism of nucleophilic activation involves the formation of an anionic tetravalent boronate adduct. nih.gov In this process, the Lewis acidic trigonal boronic acid (R-B(OH)₂) complexes with a diol. In the presence of a base or at a suitable pH, the complex can accept a hydroxide (B78521) ion, or the diol can displace a hydroxyl group on the boron, forming a tetrahedral, anionic boronate ester. msu.edunih.gov This formation increases the electron density on the oxygen atoms of the bound diol, thereby enhancing their nucleophilicity. nih.gov This principle allows boronic acids to function as catalysts for reactions such as the selective acylation or phosphorylation of polyols and saccharides. nih.gov

The efficiency of this activation is governed by the binding affinity between the boronic acid and the diol. This affinity is influenced by several factors, including the pKₐ of the boronic acid, the pH of the solution, and the structure of the diol. nih.gov Boronic acids with electron-withdrawing groups, for instance, exhibit increased Lewis acidity and a lower pKₐ, which can facilitate diol binding at physiological pH. researchgate.net The formation of these dynamic covalent complexes is crucial for their role in molecular self-assembly and the creation of stimuli-responsive materials. msu.edunsf.gov

Oxidation and Protonolysis of Organoboronic Acids

Organoboronic acids, despite their utility, are susceptible to degradation through two primary pathways: oxidation and protodeboronation. The stability of a given boronic acid, such as this compound, is highly dependent on its structure and the reaction environment.

Oxidative Stability and Mechanistic Pathways

A significant limitation for the application of boronic acids, particularly in biological contexts, is their instability towards oxidation. nih.govnih.gov At physiological pH, many boronic acids are oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), at rates comparable to those of thiols. nih.govnih.gov

The generally accepted mechanism for the oxidative deboronation of a boronic acid by H₂O₂ involves the nucleophilic attack of the peroxide on the empty p-orbital of the boron atom. nih.gov This step is followed by the migration of the organic group (e.g., the 1-phenylcyclopropyl group) from the boron to the adjacent oxygen atom. This rearrangement results in a labile borate (B1201080) ester, which undergoes rapid hydrolysis to yield a phenol (B47542) (or alcohol) and boric acid. nih.gov

The rate of this oxidation is influenced by the electronic properties of the boronic acid. Diminishing the electron density on the boron atom can enhance oxidative stability. nih.govnih.gov Research has shown that converting a boronic acid into a boralactone, where an intramolecular carboxyl group coordinates with the boron, can increase its stability against oxidation by several orders of magnitude. nih.govnih.gov This increased resistance is attributed to reduced stabilization of the developing p-orbital on the boron atom in the rate-limiting transition state of the oxidation reaction. nih.govdigitellinc.com

The chemoselective oxidation of boronic acids in the presence of other boron species, like boronic esters, can be achieved by using biphasic reaction conditions. nih.govst-andrews.ac.ukrsc.org The selective formation and phase transfer of a trihydroxyboronate anion into the aqueous phase, where oxidation occurs, allows for the selective oxidation of the boronic acid while the less reactive ester remains in the organic phase. nih.gov Common oxidants used for this transformation include Oxone® and hydrogen peroxide. nih.gov

Protodeboronation Reactions

Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively leading to the decomposition of the organoboronic acid. wikipedia.org This reaction is a frequent and undesirable side reaction in many synthetic applications that utilize boronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org

The propensity of a boronic acid to undergo protodeboronation is highly dependent on its organic substituent and the reaction conditions, particularly the pH. wikipedia.orgnih.gov Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media. wikipedia.orgcore.ac.uk The reaction can be catalyzed by either acid or base. The base-catalyzed pathway often involves a pre-equilibrium between the boronic acid and a hydroxide ion to form the corresponding anionic boronate species, which is then protonated by water in the rate-limiting step. wikipedia.org

Crucially, studies on the protodeboronation of a wide range of boronic acids have demonstrated that cyclopropyl boronic acids are exceptionally stable and undergo protodeboronation very slowly. nih.govcore.ac.ukresearchgate.net Research comparing the pH-rate profiles of 18 different boronic acids found that the half-life for the protodeboronation of cyclopropylboronic acid at 70 °C and pH 12 was greater than one week, indicating significant stability compared to other classes, such as certain heteroaromatic boronic acids which can decompose in seconds under neutral conditions. nih.govresearchgate.net This inherent stability makes this compound and its analogs robust reagents in contexts where protodeboronation is a concern.

Structural and Mechanistic Investigations

Electronic Properties and Lewis Acidity of Organoboronic Acids

Organoboronic acids, including (1-Phenylcyclopropyl)boronic acid, are characterized by a boron atom with a vacant p-orbital, which defines their behavior as Lewis acids. nih.govresearchgate.netsemanticscholar.org This Lewis acidity is fundamental to their reactivity, particularly in forming complexes and participating in catalytic cycles.

Boronic acids act as Lewis acids by accepting a hydroxide (B78521) ion from water, establishing an equilibrium between the neutral trigonal planar acid and a negatively charged tetrahedral boronate species. nih.govresearchgate.netsemanticscholar.org The strength of this Lewis acidity is quantified by the pKa value.

While the specific pKa for this compound is not extensively documented, the pKa of most simple boronic acids is approximately 9. sigmaaldrich.com For the parent phenylboronic acid, the pKa is consistently reported to be around 8.8. researchgate.netnih.gov The acidity is determined by the equilibrium of its reaction with water, which can be influenced by the solvent composition. For instance, the pKa of phenylboronic acid is lower (more acidic) in pure water compared to a water/acetonitrile mixture. researchgate.net

The determination of pKa for boronic acids can be accomplished through various methods, including spectroscopic and potentiometric titrations. mdpi.comnih.gov

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

CompoundpKa ValueMeasurement Conditions
Phenylboronic Acid8.8Aqueous solution
4-Methoxyphenylboronic acid9.25Water
2-Formylphenylboronic acid7.5Not specified
4-Carboxyphenylboronic acid~8.0Not specified
3-Pyridylboronic acid4.0Not specified

This table presents a selection of pKa values for different boronic acids to provide context for the discussion of Lewis acidity. Data sourced from multiple references. researchgate.net

The electronic nature of substituents on the aromatic ring significantly influences the Lewis acidity of arylboronic acids. This relationship is often quantified using the Hammett equation, which correlates reaction rates and equilibrium constants with parameters (σ) that represent the electron-donating or electron-withdrawing character of substituents. mdpi.comnih.gov

For meta- and para-substituted phenylboronic acids, a good correlation exists between their pKa values and the Hammett substituent constants. researchgate.netmdpi.comnih.gov Electron-withdrawing groups stabilize the anionic boronate form, thus increasing the acidity and lowering the pKa value. Conversely, electron-donating groups decrease acidity. The reaction constant (ρ) for the dissociation of phenylboronic acids has been determined to be approximately 2.06, which is significantly higher than that for benzoic acids (ρ = 1.00), indicating a greater sensitivity to substituent effects. mdpi.com

The (1-phenylcyclopropyl) group's effect is more complex. The cyclopropyl (B3062369) group itself is known for its unique electronic properties, exhibiting σ-donation with some π-character, which can influence the adjacent phenyl ring and, consequently, the boron center. nih.gov However, studies on some sterically hindered systems, like 2,6-diarylphenylboronic acids, have shown that the Lewis acidity can remain surprisingly constant despite changes in remote substituents, a phenomenon attributed to a cancellation of effects between intrinsic polar-π interactions and solvation energies. researchgate.netnih.goved.ac.uk

Conformational Analysis and Rotational Barriers (e.g., Phenyl Ring Rotation)

The three-dimensional structure of arylboronic acids is defined by the conformation of the B(OH)₂ group and the rotational orientation of the aryl substituent. The two hydroxyl groups can adopt different arrangements, such as syn or anti, which influences their ability to form hydrogen-bonded networks. nih.gov

In the solid state, the phenyl ring in substituted phenylboronic acids is often nearly coplanar with the C-B(O)₂ group. However, some degree of rotation around the C–B bond is common. For example, in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is rotated out of the plane of the benzene (B151609) ring by 7.70(6)°. nih.gov In more sterically crowded molecules, such as 2,6-diarylphenylboronic acids, the dihedral angles between the central phenylboronic acid ring and the flanking aryl rings can be significant, on the order of 51-52°. nih.govru.nl For this compound, significant rotational freedom would be expected around the C-C bond connecting the phenyl and cyclopropyl rings, as well as around the C-B bond, influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions and Crystal Engineering of Boronic Acid Derivatives

In the solid state, boronic acids are exceptional building blocks for crystal engineering due to their capacity for strong and directional hydrogen bonding. A ubiquitous and robust supramolecular synthon is the formation of a centrosymmetric dimer, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the mechanisms of reactions involving organoboronic acids. nih.govresearchgate.net These studies provide deep insight into reaction pathways, transition state structures, and the origins of reactivity and selectivity that can be difficult to probe experimentally.

DFT calculations are widely applied to elucidate the step-by-step mechanisms of various reactions involving boronic acids. For instance, DFT has been used to model the aerobic homocoupling of phenylboronic acid catalyzed by gold nanoclusters. nih.gov These studies can identify key intermediates, calculate activation energy barriers for crucial steps like C-B bond dissociation, and clarify the role of co-reagents like water or oxygen in the catalytic cycle. nih.gov

Similarly, DFT has been employed to understand asymmetric 1,4-additions of phenylboronic acid to other organic molecules, rationalizing the stereoinduction observed with chiral catalysts. researchgate.net By modeling the potential energy surface, researchers can identify the lowest energy pathways and the specific interactions responsible for the stereochemical outcome. Although specific DFT studies on the reaction pathways of this compound are not prominent, the established utility of this computational tool for analogous systems demonstrates its power to predict and explain the reactivity of this and other complex organoboron compounds. semanticscholar.orgdergipark.org.tr

Transition State Analysis in Boronic Acid Transformations

Detailed Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific studies detailing the transition state analysis of transformations involving This compound could not be located. Computational investigations, such as Density Functional Theory (DFT) calculations, which are crucial for elucidating the intricate details of reaction mechanisms and transition states, appear not to have been published for this particular compound.

While the broader field of boronic acid chemistry has been the subject of extensive research, with numerous studies focusing on the transition states of reactions like the Suzuki-Miyaura cross-coupling and protodeboronation, these investigations have predominantly centered on aryl, vinyl, and other substituted boronic acids. For instance, DFT studies have provided significant insights into the transition state structures and energies for the protonolysis of 3-thienylboronate and the transmetalation step in the Suzuki-Miyaura reaction of phenylboronic acid. nih.govnih.gov

General findings indicate that cyclopropyl boronic acids are known to be susceptible to protodeboronation, a decomposition pathway that can compromise their efficiency in coupling reactions. rsc.org This process, along with other transformations, proceeds through specific transition states, the energetics and geometries of which dictate the reaction's feasibility and rate. However, without dedicated computational studies on this compound, a detailed analysis of its specific transition state characteristics is not possible at this time.

Further research, including quantum mechanical calculations, would be necessary to provide the specific data required for a thorough transition state analysis of reactions involving this compound. Such studies would yield valuable information on activation energies, bond formations and breakages, and the influence of the unique phenylcyclopropyl moiety on the reaction pathways.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acids in solution. It provides detailed information about the atomic connectivity and chemical environment of the nuclei within the molecule.

Boron-11 NMR for Acidity and Binding Studies

Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for probing the chemistry of the boron center. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, making it an excellent method for studying acidity (pKa) and binding interactions.

The boron atom in a boronic acid exists in equilibrium between a trigonal planar sp² hybridized state and, upon binding with a Lewis base or at higher pH, a tetrahedral sp³ hybridized state. This change in geometry and coordination results in a significant change in the ¹¹B NMR chemical shift.

Acidity (pKa) Determination: The pKa of a boronic acid can be determined by monitoring the ¹¹B NMR chemical shift as a function of pH. nsf.govnih.gov As the pH increases, the equilibrium shifts towards the tetrahedral boronate anion, causing an upfield shift in the ¹¹B NMR signal. By plotting the chemical shift against pH, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa of the boronic acid. nsf.gov For many phenylboronic acids, this transformation is a key determinant of their ability to bind with diols. nsf.govnih.govresearchgate.net

Binding Studies: ¹¹B NMR is also used to study the binding of boronic acids to other molecules, particularly diols, to form boronate esters. nsf.gov The formation of a cyclic boronate ester also leads to a change in the boron's coordination from trigonal to tetrahedral, which is readily observable in the ¹¹B NMR spectrum. researchgate.net The magnitude of the chemical shift change can provide information about the stability and structure of the resulting complex. For instance, the ¹¹B NMR chemical shift for a phenylboronic acid–citrate complex has been reported at 8.66 ppm in DMSO-d6. raineslab.com In general, tricoordinate boronic acids and their boroxine (B1236090) anhydrides resonate at lower fields (around 30-33 ppm), while tetracoordinate borohydrides are found at much higher fields (-26 to -45 ppm). sdsu.edu

Proton and Carbon-13 NMR for Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For (1-Phenylcyclopropyl)boronic acid, one would expect to see signals corresponding to the protons on the phenyl ring and the cyclopropyl (B3062369) group. The integration of these signals would confirm the ratio of these groups, while the splitting patterns would reveal their connectivity. For example, in phenylboronic acid, the aromatic protons typically appear as multiplets in the range of 7.3-8.0 ppm. chemicalbook.com The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the phenyl ring and the cyclopropyl group. The carbon atom directly attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus and may even be undetectable. rsc.org The chemical shifts of the aromatic carbons in phenylboronic acid derivatives are well-documented and can be used to confirm the substitution pattern on the phenyl ring. chemicalbook.comresearchgate.net

The following table shows representative, illustrative ¹H and ¹¹B NMR data for a related phenylboronic acid derivative.

CompoundSolvent¹H NMR (ppm)¹¹B NMR (ppm)
Phenylboronic Acid–Citrate ComplexDMSO-d611.60 (s, 3H), 7.52–7.38 (m, 2H), 7.27–7.10 (m, 3H), 2.71 (d, J = 15.6 Hz, 2H), 2.60 (d, J = 15.6 Hz, 2H)8.66

Data sourced from a study on a phenylboronic acid-citrate complex for illustrative purposes. raineslab.com

X-ray Crystallography for Molecular and Crystal Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For boronic acids, this technique can confirm the planar or near-planar geometry of the C-B(OH)₂ group and reveal how the molecules pack in the crystal lattice.

Other Spectroscopic Techniques for Mechanistic and Structural Elucidation

Other spectroscopic techniques, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, provide complementary information for the characterization of boronic acids.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a boronic acid, the IR spectrum would be expected to show characteristic absorption bands for the O-H, B-O, and C-B bonds, as well as vibrations associated with the phenyl and cyclopropyl groups. The O-H stretching vibrations of the boronic acid hydroxyl groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration is usually observed around 1330-1380 cm⁻¹. researchgate.net The formation of boronate esters upon binding to diols can be monitored by changes in the IR spectrum, particularly in the B-O stretching region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for pKa Determination: UV-Vis spectroscopy can be an effective method for determining the pKa of boronic acids, especially those with chromophoric groups like the phenyl ring. researchgate.net The UV-Vis absorption spectrum of a phenylboronic acid will change as a function of pH due to the different electronic structures of the trigonal acid and the tetrahedral boronate anion. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. From this curve, the pKa can be calculated using the Henderson-Hasselbalch equation. scirp.orgnih.govijper.org

The following table provides a summary of the key spectroscopic techniques and the information they provide for the characterization of a compound like this compound.

TechniqueInformation Provided
¹¹B NMR Coordination state of boron, pKa, binding constants
¹H NMR Proton environment, structural connectivity
¹³C NMR Carbon skeleton, presence of unique carbon atoms
X-ray Crystallography 3D molecular structure, bond lengths and angles, crystal packing
IR Spectroscopy Presence of functional groups (e.g., O-H, B-O)
UV-Vis Spectroscopy Electronic transitions, pKa determination

Derivatives and Analogues of 1 Phenylcyclopropyl Boronic Acid

Boronate Esters (e.g., Dioxaborolanes, Dioxaborinanes, MIDA Boronates)

Boronic acids, including (1-Phenylcyclopropyl)boronic acid, can be converted into boronate esters through reaction with diols. sigmaaldrich.com These esters are generally more stable, easier to handle, and compatible with a wider range of reaction conditions compared to the free boronic acids. sigmaaldrich.com Saturated five- and six-membered cyclic boronic esters are known as dioxaborolanes and dioxaborinanes, respectively. wiley-vch.dewiley-vch.de For instance, the reaction of a boronic acid with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields a pinacol boronate ester, a commonly used derivative in organic synthesis. researchgate.net These esters are often stable to air and chromatography, making them valuable intermediates. sigmaaldrich.com

A significant advancement in boronic acid chemistry is the development of N-methyliminodiacetic acid (MIDA) boronates. bldpharm.combldpharm.com These derivatives are formed by complexing the boronic acid with MIDA, which changes the hybridization of the boron center from sp² to sp³, thereby increasing its stability. sigmaaldrich.com MIDA boronates are typically crystalline solids that are exceptionally stable to air, moisture, and silica (B1680970) gel chromatography. bldpharm.combldpharm.comnih.gov This stability allows for their use in multi-step synthetic sequences where the boronic acid functionality needs to be preserved through various reaction conditions. nih.gov A key feature of MIDA boronates is their controlled deprotection to the corresponding boronic acid under mild basic conditions, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate, allowing for the slow release of the reactive boronic acid when needed for subsequent reactions like the Suzuki-Miyaura cross-coupling. bldpharm.combldpharm.comsigmaaldrich.com This slow-release property can be advantageous in minimizing side reactions. chem-station.com

Table 1: Comparison of Boronic Acid Derivatives

DerivativeKey FeaturesCommon Deprotection Conditions
Dioxaborolanes/DioxaborinanesIncreased stability, compatible with many synthetic reagents. sigmaaldrich.comOften used directly in coupling reactions.
MIDA BoronatesExceptionally stable, crystalline solids, compatible with chromatography. bldpharm.combldpharm.comnih.govMild aqueous base (e.g., NaOH, NaHCO₃). sigmaaldrich.com

Cyclic Anhydrides (Boroxines)

Boronic acids have a propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. wiley-vch.declockss.org This process can occur upon heating or even during storage at room temperature. sigmaaldrich.comclockss.org The formation of boroxines is a reversible process, and the boroxine (B1236090) can be hydrolyzed back to the corresponding boronic acid by treatment with water. clockss.org Structurally, boroxines are isoelectronic with benzene (B151609) and possess a planar, six-membered ring. wiley-vch.de In the context of chemical reactions such as the Suzuki-Miyaura coupling, both the boronic acid and its corresponding boroxine are often considered equivalent as they can be effective coupling partners. sigmaaldrich.com

Organotrifluoroborate Salts as Boronic Acid Surrogates

Organotrifluoroborate salts, with the general formula [R-BF₃]⁻K⁺, serve as highly stable and convenient surrogates for boronic acids. wikipedia.org They are typically crystalline solids that are stable to air, moisture, and heat. chem-station.compitt.edu These salts are prepared by reacting a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). wikipedia.org The tetra-coordinated boron in organotrifluoroborates makes them less Lewis acidic and more stable to oxidation compared to boronic acids. chem-station.com They are considered a "protected" form of boronic acids and can be used in various chemical reactions, most notably the Suzuki-Miyaura coupling. chem-station.comwikipedia.org In these reactions, the organotrifluoroborate is believed to slowly hydrolyze in situ to release the corresponding boronic acid, which is the active species in the catalytic cycle. chem-station.comwikipedia.org This slow release can help to suppress side reactions, such as homocoupling. chem-station.com

Chiral Phenylcyclopropyl Boronic Acid Derivatives in Asymmetric Synthesis

The introduction of chirality into phenylcyclopropyl boronic acid derivatives opens up possibilities for their use in asymmetric synthesis, a field focused on the selective creation of a specific stereoisomer of a molecule. While the direct asymmetric synthesis of chiral boronic acids can be challenging, methods have been developed to create chiral boronate esters and other derivatives. nih.govmdpi.com These chiral building blocks can then be used in reactions to generate enantiomerically enriched products. The development of chiral ligands and catalysts has been instrumental in advancing the asymmetric synthesis of various organoboron compounds. nih.gov For instance, the use of chiral BINOL-derived catalysts has been successful in the asymmetric synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. nih.gov The principles of asymmetric catalysis, including the use of chiral auxiliaries and catalysts, can be applied to create chiral phenylcyclopropyl boronic acid derivatives for stereoselective transformations. youtube.comrsc.org

Fluoro-Substituted Cyclopropyl (B3062369) Boronic Acid Analogs

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluoro-substituted cyclopropyl boronic acid analogs are of interest for their potential applications in medicinal chemistry and materials science. nih.govnih.gov The synthesis of such analogs can be approached by using fluorinated starting materials or by introducing fluorine at a later stage in the synthetic sequence. The presence of fluorine can influence the electronics of the cyclopropyl ring and the acidity of the boronic acid, which in turn can affect its reactivity in cross-coupling and other reactions.

Substituted Phenylcyclopropyl Boronic Acids for Targeted Research

The phenyl ring of this compound provides a handle for further functionalization, allowing for the creation of a library of substituted derivatives for targeted research. nih.govnih.gov By introducing various substituents onto the phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule. nih.gov This approach is valuable in fields such as drug discovery and materials science, where structure-activity relationships are investigated. nih.govnih.gov For example, substituted phenylboronic acids have been explored for their potential in targeted cancer therapy, leveraging the interaction between the boronic acid moiety and specific biological targets. nih.govnih.gov The ability to synthesize a range of substituted phenylcyclopropyl boronic acids allows for a systematic exploration of their properties and applications in various scientific disciplines.

Advanced Applications in Chemical Biology and Materials Science Mechanistic Focus

Molecular Recognition and Ligand Binding Studies

The foundation of molecular recognition with boronic acids lies in their capacity to form reversible covalent bonds, most notably with compounds containing diol functionalities, and their interactions with Lewis bases. nih.gov

A signal feature of boronic acids is their reaction with 1,2- or 1,3-diols to create five- or six-membered cyclic boronate esters. rsc.orgnih.gov This reversible interaction is the cornerstone for developing sensors and molecular recognition systems for saccharides, which are abundant in diol groups. nih.govnih.gov The dynamic and pH-sensitive nature of this esterification allows for systems that can respond to changes in their environment. researchgate.net

This interaction stems from the Lewis acidic character of the boron atom. In an aqueous environment, a boronic acid is in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state, with the latter being more effective at forming stable esters with diols. researchgate.net The stability of the resulting cyclic boronate ester is governed by several factors:

Solution pH: A higher pH promotes the formation of the anionic boronate species, thereby facilitating ester formation. researchgate.net

Boronic Acid pKa: Boronic acids with lower pKa values typically demonstrate stronger binding to diols at a specific pH. researchgate.netnih.gov Substituents on the phenyl ring can alter the pKa; the weakly electron-donating cyclopropyl (B3062369) group in (1-Phenylcyclopropyl)boronic acid may slightly elevate its pKa in comparison to unsubstituted phenylboronic acid.

Diol Structure and Stereochemistry: The spatial arrangement of the hydroxyl groups in the diol is critical. For instance, cis-diols on a five-membered ring often yield more stable complexes than those on six-membered rings. nih.gov

The binding affinities between various phenylboronic acids and different saccharides have been well-documented, with phenylboronic acid generally exhibiting a higher affinity for fructose (B13574) than for glucose, a selectivity attributed to the favorable cis-diol arrangement in the furanose form of fructose. nih.gov

Table 1: General Binding Affinities of Phenylboronic Acid Derivatives with Saccharides

Saccharide Typical Binding Affinity (Ka, M⁻¹) with Phenylboronic Acid Factors Influencing Affinity
D-Fructose High Favorable cis-1,2-diol in the furanose form
D-Galactose Moderate Presence of cis-diols
D-Glucose Low to Moderate Predominantly in chair conformation with equatorial hydroxyls
D-Mannose Moderate Presence of cis-diols
Sialic Acid pH-dependent Can bind under acidic conditions

Note: This table reflects general trends for phenylboronic acid derivatives. Specific values for this compound are not available in the reviewed literature.

Boronic acids are also capable of interacting with specific amino acid residues in proteins. nih.gov The nucleophilic side chain of serine, for example, can form a covalent adduct with the boron atom. nih.gov This interaction is especially pertinent within the active sites of enzymes where serine is often a key catalytic residue.

Additionally, non-covalent interactions are possible. Phenylboronic acid, for instance, can form stable complexes with amino phenolic compounds, resulting in enhanced fluorescence that can be harnessed for protein labeling. nih.gov The binding of such complexes to proteins like bovine serum albumin can be significantly strengthened. nih.gov The cyclopropyl group in This compound would likely introduce steric effects that could modify the accessibility of the boronic acid to amino acid residues within the confined environment of an enzyme's active site.

Bio-sensing and Diagnostic Probe Development Based on Boronic Acid Chemistry

The reversible binding of boronic acids to diols is the basis for a broad spectrum of biosensors and diagnostic probes, particularly for detecting saccharides and other biomolecules containing diols. rsc.orgnih.gov

A prevalent strategy in designing fluorescent sensors is to couple a boronic acid recognition element with a fluorophore, where the fluorescence is modulated by the binding of a diol-containing analyte. Key mechanisms include:

Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid moiety quenches an adjacent fluorophore via PET. Upon binding to a diol, the formation of a boronate ester can disrupt the PET process, resulting in a "turn-on" fluorescent signal. nih.gov

Intramolecular Charge Transfer (ICT): Changes in the electronic properties of the boronic acid upon esterification can alter the ICT characteristics of the sensor molecule, leading to shifts in emission wavelength or intensity.

Displacement Assays: In this competitive binding strategy, a fluorescent dye is pre-complexed with the boronic acid. The introduction of a target analyte with a higher affinity for the boronic acid displaces the dye, causing a detectable change in fluorescence. nih.gov

These principles have been successfully applied in the development of sensors for glucose, catecholamines, and other biologically significant molecules. nih.govnih.gov The design of fluorescent sensors based on This compound would adhere to these principles, with the cyclopropyl group potentially fine-tuning the sensor's photophysical properties and binding selectivity.

Mechanistic Insights into Enzyme Inhibition by Boronic Acids

Boronic acids are a well-recognized class of enzyme inhibitors, especially for serine proteases. nih.gov Their mechanism of inhibition is based on their ability to mimic the transition state of peptide bond hydrolysis. nih.gov

Serine proteases employ a catalytic triad, typically comprising serine, histidine, and aspartate, to hydrolyze peptide bonds. The catalytic process involves a nucleophilic attack by the serine hydroxyl group on the substrate's carbonyl carbon, forming a transient tetrahedral intermediate.

Boronic acids function as potent inhibitors by forming a stable, covalent, tetrahedral adduct with the active site serine residue. nih.gov The Lewis acidic boron atom readily accepts the lone pair of electrons from the serine hydroxyl group, forming an adduct that is a stable analog of the fleeting tetrahedral intermediate of the natural reaction, thereby blocking the enzyme's catalytic activity.

The potency and selectivity of boronic acid inhibitors can be tailored by attaching peptide-like side chains that interact with the enzyme's substrate-binding pockets. While specific investigations into This compound as a serine protease inhibitor are not widely reported, peptidyl boronic acids have been extensively developed as potent and selective inhibitors for a variety of proteases. nih.gov

Table 2: Key Interactions in Boronic Acid Inhibition of Serine Proteases

Interacting Moiety Role in Inhibition
Boronic Acid (B(OH)₂) Forms a covalent tetrahedral adduct with the catalytic serine.
Phenyl Group Can participate in hydrophobic interactions within the enzyme's active site.
Cyclopropyl Group (in this compound) May introduce steric constraints and modulate electronic properties, influencing binding affinity and selectivity.

Bioconjugate Chemistry: Molecular Mechanisms of Boronic Acid-Based Constructs

Role as Molecular Construction Tools and Linker Structures

Phenylboronic acids (PBAs) are versatile as molecular construction tools and as central components of linker structures. researchgate.net Their primary mechanism involves reacting with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. nih.govtaylorandfrancis.com This reversible covalent bonding has been exploited to immobilize proteins and enzymes onto supports. nih.gov For instance, bioconjugates with attached PBA moieties can be effectively immobilized on supports functionalized with a suitable complexing agent, such as salicylhydroxamic acid (SHA), demonstrating their role in creating chemical affinity systems. nih.gov The formation of these linkages allows for the construction of complex, multifunctional biological constructs. researchgate.net

Stimuli-Responsive Conjugate Formation and Dissociation Mechanisms

A key feature of boronic acid-based bioconjugates is their responsiveness to external stimuli, particularly pH and the presence of competing diols like glucose. nih.govnih.gov The boronic acid-diol interaction is highly pH-dependent; the bond is typically more stable at slightly alkaline pH where the boronic acid is in a tetrahedral, anionic state. nih.gov

This equilibrium can be manipulated for controlled dissociation. For example:

pH-Responsive Dissociation: A decrease in pH to acidic levels can trigger the hydrolysis of the boronate ester bond, leading to the dissociation of the conjugate. researchgate.net

Sugar-Responsive Dissociation: In the presence of a high concentration of a competing sugar, such as glucose, the boronate ester bond can be cleaved. This occurs because the free sugar competitively binds to the boronic acid, displacing the original diol of the conjugate. mdpi.com This mechanism is a cornerstone for developing glucose-sensing and insulin-delivery systems. mdpi.comrsc.org

ROS-Responsive Cleavage: The carbon-boron bond in phenylboronic acids is susceptible to cleavage by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). mdpi.com This oxidative decomposition provides a mechanism for dissociating conjugates in specific oxidative cellular environments.

Applications in Supramolecular Chemistry and Materials Engineering

In materials science, the dynamic covalent chemistry of boronic acids enables the construction of "smart" materials that can adapt and respond to their environment. nih.govrsc.org

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic molecular building blocks linked by strong covalent bonds. researchgate.netrsc.orgnih.gov Boronic acids were among the first monomers used to synthesize COFs. rsc.org The typical reaction is a self-condensation of boronic acids to form boroxine (B1236090) rings (a six-membered B₃O₃ ring), which act as the planar nodes of the 2D framework. researchgate.netnih.gov

While a wide variety of boronic acids have been used to create COFs with tailored properties, the specific incorporation of this compound as a building block is not documented in the available literature. The general principle involves linking multifunctional boronic acid monomers under solvothermal conditions to produce highly ordered, porous, and stable frameworks. researchgate.netnih.gov The reversibility of the boroxine linkage formation allows for "error-checking" during crystallization, leading to materials with high crystallinity. nih.gov

Layer-by-Layer (LbL) Assembly and Responsive Polymeric Materials

Layer-by-Layer (LbL) assembly is a versatile technique for creating multilayered thin films on surfaces. mdpi.com Phenylboronic acid-containing polymers are frequently used in LbL assembly due to the ability of the boronic acid moiety to form reversible boronate esters with diol-containing polymers, such as polyvinyl alcohol (PVA). mdpi.comnih.gov

The assembly and disassembly of these films can be controlled by external stimuli:

pH Control: The formation of ester linkages between a PBA-functionalized polymer and PVA is pH-dependent, allowing the assembly process to be switched on or off by adjusting the pH. mdpi.com

Sugar Response: LbL films constructed via boronate ester linkages can be disassembled by introducing sugars. The competitive binding of free sugars to the boronic acid moieties in the film disrupts the interlayer crosslinks, causing the film to decompose. mdpi.comnih.gov

ROS Response: Polymers containing PBA can be assembled into LbL films that decompose in the presence of H₂O₂ due to the oxidative cleavage of the C–B bond. mdpi.com

These responsive behaviors are foundational for creating smart coatings, capsules for drug delivery, and sensors. nih.govmdpi.com

Crystal Engineering and Co-Crystal Formation

Crystal engineering involves the design and synthesis of crystalline molecular solids with desired structures and properties. wikipedia.org Phenylboronic acids are valuable building blocks in this field because the boronic acid group, –B(OH)₂, is an excellent hydrogen bond donor.

It can form robust, self-complementary hydrogen-bonded dimers with other boronic acid molecules. Furthermore, it can form predictable hydrogen bonds (heterosynthons) with various functional groups in other molecules (co-formers), such as the nitrogen atoms in pyridines or diazines. wikipedia.org This directional bonding allows for the rational design of co-crystals, where two or more different molecules are assembled in a single crystal lattice. While phenylboronic acid itself is known to exist in different conformations (e.g., syn,anti) in its native state, co-crystallization can induce less favorable conformations to accommodate specific intermolecular interactions. The specific crystal structure or co-crystal forming capabilities of this compound have not been reported in the reviewed literature.

Q & A

Q. What are the key considerations in synthesizing (1-Phenylcyclopropyl)boronic acid to ensure high yield and purity?

Synthesis of this compound requires precise control over reaction parameters. Cyclopropanation of phenyl precursors (e.g., styrene derivatives) followed by borylation is a common route. Key factors include:

  • Temperature : Lower temperatures (e.g., 0–25°C) minimize side reactions like cyclopropane ring opening .
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance boronic acid stability during coupling reactions .
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (Na₂CO₃ or K₃PO₄) optimize Suzuki-Miyaura cross-coupling efficiency .

Q. How is this compound characterized to confirm structural integrity?

Characterization involves multi-modal analytical techniques:

  • ¹H/¹³C NMR : Verify cyclopropane ring integrity and boronic acid substitution patterns. Peaks at δ ~6.5–7.5 ppm confirm aromatic protons, while cyclopropane protons appear as distinct doublets (δ ~1.5–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 187.00 for C₉H₁₁BO₂) .
  • Infrared spectroscopy (IR) : B-O stretching vibrations (~1340 cm⁻¹) and cyclopropane ring deformations (~950 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a coupling partner?

Experimental design should address:

  • Ligand selection : Bulky ligands (e.g., SPhos or XPhos) enhance steric protection of the palladium center, preventing undesired β-hydride elimination .
  • Base compatibility : Mild bases (e.g., K₂CO₃) balance reaction efficiency and boronic acid stability, avoiding hydrolysis .
  • Solvent effects : Mixed solvents (e.g., toluene/water) improve solubility of aryl halides while maintaining boronic acid reactivity .
    A recent study using mixed-integer optimization identified optimal combinations (e.g., Pd(OAc)₂ with SPhos in toluene/water) for similar cyclopropylboronic acids .

Q. What strategies address discrepancies in reported binding affinities of this compound with biological targets?

Contradictions in binding data often arise from kinetic vs. thermodynamic measurements:

  • Stopped-flow kinetics : Quantify kₒₙ (association rate) and kₒff (dissociation rate) under physiological pH (7.4) to resolve transient binding events .
  • pH-dependent studies : Boronic acid-diol binding is pH-sensitive; affinity increases under mildly acidic conditions (pH 6.5–7.0) due to boronate anion formation .
  • Competitive assays : Use fluorescence displacement (e.g., with alizarin red S) to differentiate target-specific binding from non-specific interactions .

Q. How does the cyclopropane ring influence the reactivity of this compound in medicinal chemistry applications?

The strained cyclopropane ring introduces unique steric and electronic effects:

  • Steric hindrance : The rigid three-membered ring restricts rotational freedom, enhancing selectivity for planar enzyme active sites (e.g., proteases) .
  • Electronic modulation : Cyclopropane’s hyperconjugation stabilizes the boronate intermediate, improving binding kinetics in reversible covalent inhibition .
  • Metabolic stability : The ring reduces oxidative metabolism in vivo, as shown in comparative studies with non-cyclopropyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.